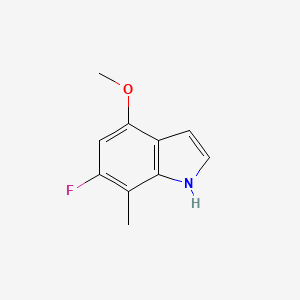

6-fluoro-4-methoxy-7-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDXJHLNURAJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1NC=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286336 | |

| Record name | 6-Fluoro-4-methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-14-5 | |

| Record name | 6-Fluoro-4-methoxy-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 6 Fluoro 4 Methoxy 7 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a complete and unambiguous structural assignment.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. hw.ac.uk The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, like fluorine and oxygen, tend to deshield nearby protons, shifting their signals downfield to higher ppm values, while electron-donating groups have the opposite effect. hw.ac.uk

For 6-fluoro-4-methoxy-7-methyl-1H-indole, the expected ¹H NMR spectrum would display signals for the indole (B1671886) N-H proton, the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The N-H proton typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm). The aromatic protons on the indole ring system will exhibit characteristic chemical shifts and coupling patterns (multiplicity). The proton at the C5 position, being situated between the fluorine at C6 and the methoxy group at C4, would likely appear as a doublet with coupling to the fluorine atom. The protons at C2 and C3 of the indole ring would also show distinct signals.

The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group protons (-CH₃) at the C7 position will also produce a singlet, likely at a more upfield position, around 2.3-2.5 ppm.

Proton-proton (¹H-¹H) coupling provides information about adjacent non-equivalent protons. ubc.ca The magnitude of the coupling constant (J), measured in Hertz (Hz), can help determine the relative positions of protons in the molecule. ubc.ca

Illustrative ¹H NMR Data for a Related Compound: 6-Fluoro-3-methyl-1H-indole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 7.88 | s | - |

| H-5 | 7.49 | dd | 8.6, 5.4 |

| H-4 | 7.04 | dd | 9.7, 2.2 |

| H-2 | 6.96 | s | - |

| H-7 | 6.91 | td | 9.6, 2.2 |

| C₃-CH₃ | 2.34 | s | - |

| Data sourced from a study on substituted indoles and presented for illustrative purposes. rsc.org |

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. researchgate.net Quaternary carbons, which are not attached to any protons, typically show weaker signals in a standard ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups and to identify quaternary carbons. tetratek.com.tr

In the ¹³C NMR spectrum of this compound, one would expect to see distinct signals for each of the ten carbon atoms. The carbon atom attached to the fluorine (C6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon attached to the methoxy group (C4) would appear in the downfield region characteristic of oxygenated aromatic carbons. The carbons of the methyl and methoxy groups will have signals in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Notes |

| C2 | 120-125 | |

| C3 | 100-105 | |

| C3a | 125-130 | Quaternary |

| C4 | 150-155 | Attached to -OCH₃ |

| C5 | 95-105 | Shows C-F coupling |

| C6 | 155-160 (d) | Attached to F, shows large ¹JC-F |

| C7 | 110-115 | |

| C7a | 130-135 | Quaternary |

| -OCH₃ | 55-60 | |

| -CH₃ | 10-15 | |

| These are estimated ranges based on known substituent effects on indole rings. |

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it a powerful probe for structural analysis. nih.govdal.ca The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom at the C6 position. The multiplicity of this signal would be determined by its coupling to nearby protons, primarily the proton at C5.

For instance, in the related compound 6-fluoro-3-methyl-1H-indole, the ¹⁹F NMR signal appears at -121.75 ppm. rsc.org A similar chemical shift would be anticipated for the target molecule.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of a molecule by correlating signals from different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is used to map out the proton coupling networks within the molecule, confirming the arrangement of protons on the indole ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). tetratek.com.trsdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). tetratek.com.trsdsu.edu HMBC is particularly valuable for identifying the positions of quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the methoxy protons to C4 and from the methyl protons to C7 would confirm the positions of these substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound.

For this compound (C₁₀H₁₀FNO), the theoretical exact mass can be calculated:

C: 10 x 12.00000 = 120.00000

H: 10 x 1.00783 = 10.07830

F: 1 x 18.99840 = 18.99840

N: 1 x 14.00307 = 14.00307

O: 1 x 15.99491 = 15.99491

Total Exact Mass: 179.07469 Da

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.

Furthermore, the mass spectrum shows fragmentation patterns that can provide additional structural information. The indole ring is relatively stable, but characteristic losses of small molecules or radicals, such as the methyl group (-15 Da) or the methoxy group (-31 Da), can be observed.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. mdpi.com It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3300-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl/methoxy) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-O (methoxy) | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) |

| C-F | Stretching | 1000-1400 |

The presence of these characteristic absorption bands in the experimental IR spectrum provides strong evidence for the proposed structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing the electronic transitions within a molecule. For indole derivatives, the lowest two electronically excited singlet states are typically designated as La and Lb. The position of substituents on the indole ring can influence the mixing of these states.

In studies of related compounds like 4-fluoroindole and 6-fluoroindole, it has been observed that the position of the fluorine atom can lead to an increasing amount of La character in the S1 state. For 6-fluoroindole, this results in heavily mixed excited states where the La / Lb nomenclature may break down researchgate.net. It is anticipated that UV-Vis spectroscopy of this compound would reveal absorption bands corresponding to π-π* transitions within the indole chromophore. The methoxy and methyl groups, in addition to the fluorine atom, would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted indole, reflecting their electronic effects on the aromatic system.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol could look like the following, based on general characteristics of indole derivatives:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Ethanol | ~220 | ~25,000 | π → π* (La) |

| Ethanol | ~275 | ~6,000 | π → π* (Lb) |

Note: This table is illustrative and not based on experimental data for the specific compound.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and conformation.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve the crystal structure.

For comparison, the crystal structure of a related compound, 6-fluoro-1H-indole-3-carboxylic acid, was determined to be monoclinic nih.gov. Similarly, a derivative, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, crystallized in the orthorhombic space group Pbca researchgate.netresearchgate.net. It is plausible that this compound would crystallize in a similar common space group.

A hypothetical table of crystallographic data for this compound is presented below for illustrative purposes:

| Parameter | Hypothetical Value |

| Chemical Formula | C10H10FNO |

| Formula Weight | 179.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.000 |

| b (Å) | 12.000 |

| c (Å) | 9.500 |

| β (°) | 105.00 |

| Volume (Å3) | 770.0 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.545 |

Note: This table is hypothetical and not based on experimental data.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions scirp.orgmdpi.comresearchgate.net. This method maps properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface.

For this compound, the following intermolecular interactions would be anticipated and could be analyzed using Hirshfeld surface analysis:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen of the methoxy group and the fluorine atom can act as hydrogen bond acceptors.

π-π Stacking: The planar indole ring system is expected to participate in π-π stacking interactions with neighboring molecules. The centroid-to-centroid distance is a key parameter in characterizing these interactions nih.gov.

Halogen Bonding: The fluorine atom could potentially engage in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophile.

Two-dimensional fingerprint plots derived from the Hirshfeld surface can provide a quantitative summary of the different types of intermolecular contacts. For instance, in related structures, H···H, O···H, and C···H contacts are often prominent researchgate.net.

A hypothetical summary of intermolecular contacts from a Hirshfeld surface analysis is provided below:

| Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.0 |

| O···H/H···O | 15.0 |

| F···H/H···F | 10.0 |

| N···H/H···N | 3.0 |

| C···C | 1.5 |

| Other | 0.5 |

Note: This table is for illustrative purposes and does not represent experimental data for the specific compound.

Computational and Theoretical Chemistry Studies of 6 Fluoro 4 Methoxy 7 Methyl 1h Indole

Electronic Structure and Reactivity Descriptors

Natural Population Analysis (NPA) and Atomic Charge Distribution

Natural Population Analysis is a theoretical method used to calculate the distribution of electron density on the atoms within a molecule. This analysis provides insights into the atomic charges and the nature of the chemical bonds. For 6-fluoro-4-methoxy-7-methyl-1H-indole, an NPA study would reveal the electronic influence of the fluorine, methoxy (B1213986), and methyl substituents on the indole (B1671886) ring.

It is anticipated that the high electronegativity of the fluorine atom at the 6-position would lead to a significant negative partial charge on this atom and would influence the charge distribution across the benzene (B151609) ring of the indole scaffold. The methoxy group at the 4-position, being an electron-donating group, would likely increase the electron density on the adjacent carbon atoms. The methyl group at the 7-position would also contribute to the electronic landscape of the molecule. Understanding this charge distribution is fundamental for predicting the molecule's reactivity and intermolecular interactions.

Simulation of Spectroscopic Properties (NMR, UV-Vis) via Computational Methods (e.g., GIAO, TD-DFT)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. A GIAO calculation for this compound would predict the ¹H and ¹³C NMR spectra, aiding in the structural confirmation and assignment of experimental data. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, which is in turn governed by the substituents on the indole ring.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra, such as UV-Vis spectra. A TD-DFT calculation would identify the key electronic transitions, their corresponding excitation energies, and oscillator strengths. This information is crucial for understanding the photophysical properties of this compound and how the fluoro, methoxy, and methyl groups modulate the absorption of light.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, such studies could elucidate the pathways of various potential reactions, such as electrophilic substitution, which is characteristic of indole chemistry.

Theoretical calculations would allow for the determination of activation energies, providing insights into the reaction kinetics and the regioselectivity of chemical transformations. The fluorine, methoxy, and methyl groups would be expected to exert significant directing effects on incoming reagents, and computational modeling could precisely predict these outcomes.

Solvent Effects on the Electronic and Structural Properties of this compound (Computational Investigations)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational investigations of solvent effects, often using implicit solvent models like the Polarizable Continuum Model (PCM), can provide a deeper understanding of how the structural and electronic properties of this compound would change in different media.

These calculations can predict changes in molecular geometry, dipole moment, and electronic transition energies in response to solvents of varying polarity. For a molecule with polar functional groups like the methoxy and fluoro substituents, understanding the interplay with solvent molecules is critical for predicting its behavior in solution-phase applications.

Structure Activity Relationship Sar Investigations of Indole Derivatives with Fluorine, Methoxy, and Methyl Substitutions Theoretical and Methodological Focus

Theoretical Impact of Fluorine Substitution on Electronic Properties and Molecular Interactions

The introduction of a fluorine atom at the C6-position of the indole (B1671886) ring profoundly influences its electronic properties and potential for molecular interactions. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly alters the electron density distribution of the aromatic system. nih.govnih.gov This can lead to a stabilization of molecular orbitals, making the molecule more resistant to oxidative degradation. nih.gov

Despite its high electronegativity, fluorine can also exhibit a positive mesomeric effect (+M) by donating a lone pair of electrons to the aromatic system. nih.gov The balance between these opposing effects is position-dependent and can fine-tune the reactivity and interaction profile of the indole. In the context of intermolecular interactions, fluorine substitution can modulate the strength of CH/π and NH/π interactions, which are crucial for the binding of ligands to biological targets. nih.gov The presence of fluorine can either weaken or strengthen these interactions depending on its specific location on the indole ring. nih.gov For instance, the electron-withdrawing nature of fluorine can decrease the electron density of the indole π-system, which may weaken interactions with electron-rich binding partners. nih.gov

The unique properties of the carbon-fluorine bond, including its strength and length, allow for the introduction of fluorine with minimal steric perturbation, essentially maintaining the native geometry of the parent molecule. nih.gov This makes fluorine a valuable tool for probing electronic effects without introducing significant conformational changes.

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Electronic Properties | Strong electron-withdrawing inductive effect (-I); potential for a positive mesomeric effect (+M). Alters electron density distribution and stabilizes molecular orbitals. | nih.gov |

| Molecular Interactions | Modulates the strength of CH/π and NH/π interactions, which can be either weakened or strengthened depending on the position. | nih.gov |

| Steric Profile | Minimal steric hindrance, generally preserving the native geometry of the indole ring. | nih.gov |

| Reactivity | Can decrease the reactivity of the indole ring towards electrophilic substitution due to its electron-withdrawing nature. | researchgate.net |

Role of Methoxy (B1213986) Groups in Modulating Indole Reactivity and Regioselectivity through Electronic Activation

The methoxy group at the C4-position of the indole ring plays a significant role in modulating the molecule's reactivity and regioselectivity. As an electron-donating group (+M effect), the methoxy substituent increases the electron density of the indole nucleus, thereby enhancing its reactivity towards electrophilic substitution. chim.it This electronic activation is a key strategy employed in the synthesis of various biologically active indole derivatives. chim.it

The position of the methoxy group is crucial in directing the regioselectivity of chemical reactions. For instance, in the Fischer indole synthesis, the presence and position of a methoxy group can influence the cyclization step, leading to the preferential formation of one regioisomer over another. The increased electron density is not uniform across the ring, and computational studies can predict the most nucleophilic sites, thus guiding synthetic strategies.

Furthermore, the methoxy group can participate in hydrogen bonding through its oxygen atom, which can be a critical interaction within a biological target's binding site. nih.gov Its ability to act as a hydrogen bond acceptor adds to the molecule's potential for specific and strong interactions with protein residues. nih.gov The presence of a methoxy group is a common feature in many natural products and approved drugs, highlighting its importance in establishing favorable ligand-target interactions. nih.gov

| Property | Effect of Methoxy Substitution | Reference |

|---|---|---|

| Electronic Properties | Strong electron-donating mesomeric effect (+M), increasing the electron density of the indole ring. | chim.it |

| Reactivity | Enhances reactivity towards electrophilic substitution. | chim.it |

| Regioselectivity | Directs the position of electrophilic attack on the indole ring. | chim.it |

| Molecular Interactions | The oxygen atom can act as a hydrogen bond acceptor. | nih.gov |

Influence of Methyl Groups on Steric Profiles and Local Electronic Environments

Electronically, the methyl group is a weak electron-donating group through hyperconjugation and inductive effects. This can subtly modulate the local electronic environment of the indole ring. The internal rotation of the methyl group can also have an impact, with the torsional barrier being a sensitive probe of the surrounding electronic structure. researchgate.net Theoretical investigations of methylindoles have shown that the magnitude of these barriers is a result of a combination of hyperconjugative and structural interactions. researchgate.net

The presence of the methyl group adjacent to the pyrrole (B145914) nitrogen can also influence the acidity of the N-H bond and the hydrogen bonding capabilities of this group. These subtle modifications to the steric and electronic landscape can have significant consequences for the molecule's biological activity.

| Property | Effect of Methyl Substitution | Reference |

|---|---|---|

| Steric Profile | Introduces steric bulk, which can influence molecular conformation and binding to target sites. | rsc.org |

| Electronic Properties | Weak electron-donating group through hyperconjugation and inductive effects. | researchgate.net |

| Molecular Interactions | Can participate in van der Waals interactions within a binding pocket. | physchemres.org |

| Conformational Dynamics | The internal rotation (torsional barrier) is influenced by the local electronic environment. | researchgate.net |

Positional Isomerism Studies: Theoretical Implications of Substituent Arrangement on 6-fluoro-4-methoxy-7-methyl-1H-indole Properties

For example, moving the fluorine atom to a different position would alter the interplay between its inductive and mesomeric effects, leading to a different charge distribution across the molecule. Similarly, shifting the methoxy or methyl groups would change the pattern of electronic activation and steric hindrance. Computational studies can be employed to systematically evaluate a series of positional isomers and predict how these changes would affect properties relevant to biological activity, such as the molecule's electrostatic potential surface and its frontier molecular orbitals (HOMO and LUMO).

The diradical character of indole derivatives, which can be important for their reactivity and electronic properties, is also highly sensitive to the substitution pattern and structural isomerism. nih.gov Theoretical investigations can correlate the diradical character with energetic trends, such as the singlet-triplet energy gap, providing insights into the molecule's potential for certain chemical reactions or photophysical processes. nih.gov

Computational Approaches to Structure-Activity Relationship (e.g., Molecular Docking Studies with a Focus on Binding Site Prediction and Interaction Modalities, QSAR Modeling)

Computational methods are indispensable tools for investigating the structure-activity relationships (SAR) of indole derivatives like this compound. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two powerful and complementary approaches. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can elucidate how the fluoro, methoxy, and methyl groups interact with specific amino acid residues in a binding pocket. For instance, the fluorine atom might engage in halogen bonding or other electrostatic interactions, while the methoxy group could form hydrogen bonds. nih.gov The methyl group's steric and hydrophobic contributions to binding can also be visualized and quantified. physchemres.org Docking simulations can help in predicting binding affinity and understanding the molecular basis of activity, guiding the design of more potent analogs.

QSAR Modeling: QSAR is a statistical method that correlates the chemical structures of a series of compounds with their biological activities. nih.govnih.gov By developing a QSAR model for a set of substituted indole derivatives, it is possible to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. nih.govnih.gov For this compound, a QSAR model could quantify the relative importance of the fluorine's electronegativity, the methoxy group's electron-donating ability, and the methyl group's size. These models can then be used to predict the activity of novel, unsynthesized indole derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov

Together, these computational approaches provide a theoretical framework for understanding the SAR of substituted indoles, enabling a more rational and efficient drug discovery process.

Q & A

Q. What are common synthetic routes for preparing 6-fluoro-4-methoxy-7-methyl-1H-indole and its derivatives?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Cu-catalyzed azide-alkyne cycloaddition (CuAAC): Used to introduce triazole moieties to the indole scaffold. For example, 5-fluoro-indole derivatives are synthesized by reacting azidoethyl intermediates with terminal alkynes in PEG-400/DMF solvent systems, catalyzed by CuI .

- Methoxy group introduction: Methoxy substituents are often added via nucleophilic substitution or Pd-catalyzed coupling. For example, N-methoxy indole derivatives are synthesized under reflux with BF₃·Et₂O catalysis .

- Purification: Crude products are purified via column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How is the structural characterization of this compound typically performed?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and purity. For example, ¹⁹F NMR resolves fluorine chemical shifts in fluoro-indoles .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weights (e.g., FAB-HRMS for triazole-indole hybrids) .

- X-ray crystallography: SHELX software refines crystal structures, particularly for resolving steric effects from methoxy/methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when synthesizing this compound derivatives?

Methodological Answer: Contradictions often arise from overlapping peaks or unexpected coupling patterns. Strategies include:

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer: Optimization focuses on:

Q. How do structural modifications at the 4-methoxy and 7-methyl positions influence the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Methoxy groups: Enhance receptor binding affinity (e.g., antiviral/anticancer indoles via hydrophobic interactions) .

- Methyl substituents: Improve metabolic stability by reducing oxidative degradation .

- Experimental validation: Molecular docking and in vitro assays (e.g., kinase inhibition) quantify activity changes .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound across different assays?

Methodological Answer: Discrepancies may stem from assay conditions or target specificity. Mitigation involves:

- Dose-response curves: Confirm activity across multiple concentrations .

- Control experiments: Compare with known indole-based inhibitors (e.g., Bisindolylmaleimide V for kinase assays) .

- Orthogonal assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.